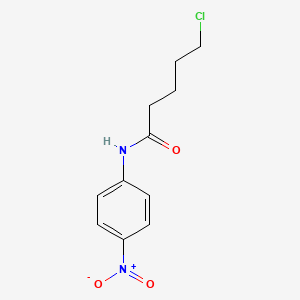

5-chloro-N-(4-nitrophenyl)pentanamide

Descripción general

Descripción

5-chloro-N-(4-nitrophenyl)pentanamide: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . It is known for its use as an intermediate in the synthesis of various pharmaceutical compounds, including Apixaban . The compound is characterized by its solid physical form and is typically stored in a sealed, dry environment at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide involves the reaction of 5-chloropentanoyl chloride with 4-nitroaniline under controlled conditions . The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: 5-chloro-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Reduction: 5-amino-N-(4-nitrophenyl)pentanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 256.69 g/mol

- Synonyms : Apixaban Impurity 59, among others.

The compound features a chloro group and a nitro group attached to a pentanamide backbone, which contributes to its reactivity and utility in organic synthesis.

Synthesis and Preparation Methods

Synthetic Routes : The primary method for synthesizing 5-chloro-N-(4-nitrophenyl)pentanamide involves the reaction of 5-chloropentanoyl chloride with 4-nitroaniline. This reaction typically occurs under controlled conditions to optimize yield and purity.

Industrial Production : In industrial settings, the synthesis is scaled up using high-quality reagents and optimized reaction conditions to ensure consistency and efficiency. Rigorous quality control measures are implemented to maintain product standards.

Pharmaceutical Applications

This compound is predominantly utilized in the pharmaceutical industry as an intermediate in the synthesis of Apixaban. Apixaban is a direct factor Xa inhibitor used for the prevention of blood clots in conditions such as deep vein thrombosis (DVT), pulmonary embolism (PE), and atrial fibrillation:

- Mechanism of Action : As an intermediate in Apixaban synthesis, it plays a crucial role in modulating the compound's pharmacokinetic properties and overall therapeutic efficacy against thromboembolic disorders .

Biochemical Research

The compound has been investigated for its biochemical interactions:

- Enzyme Interaction : It influences various enzymes involved in metabolic pathways and cellular signaling. Research has shown that it can affect gene expression related to apoptosis and cell proliferation.

- Potential Cancer Treatment : Studies suggest that derivatives of this compound may have applications in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth .

Chemical Synthesis

Beyond pharmaceuticals, this compound serves as a versatile building block for synthesizing other complex organic molecules. Its chemical reactivity allows it to participate in various reactions, including:

- Reduction Reactions : The nitro group can be reduced to an amino group, yielding derivatives with altered biological activity.

- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, leading to diverse chemical products .

Case Studies and Research Findings

Recent studies have explored alternative synthetic strategies for creating Apixaban analogues that incorporate modifications to improve efficacy and reduce side effects. For instance:

- Cyclization Strategies : Researchers have developed methods that cyclize the amide nitrogen into pyrazole rings, resulting in compounds with enhanced factor Xa binding activity .

- Therapeutic Potential : These analogues show promise not only as anticoagulants but also in treating conditions like cerebrovascular ischemia and acute coronary syndrome (ACS) .

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(4-nitrophenyl)pentanamide is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Apixaban, the compound contributes to the formation of the final product, which acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, thereby exerting its anticoagulant effect .

Comparación Con Compuestos Similares

5-chloro-N-(4-aminophenyl)pentanamide: Similar structure but with an amino group instead of a nitro group.

5-chloro-N-(4-methylphenyl)pentanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 5-chloro-N-(4-nitrophenyl)pentanamide is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of certain pharmaceutical compounds . Its nitro group allows for further chemical modifications, making it versatile for various synthetic applications .

Actividad Biológica

5-Chloro-N-(4-nitrophenyl)pentanamide, with the molecular formula CHClNO and CAS No. 1039914-85-6, is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of Apixaban, an anticoagulant drug. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 256.69 g/mol

- Boiling Point : Not available

- Purity : Specifications vary by supplier

This compound primarily functions as an intermediate in the synthesis of Apixaban. The mechanism of action involves:

- Inhibition of Factor Xa : As part of the Apixaban synthesis pathway, this compound contributes to the inhibition of Factor Xa, a crucial enzyme in the coagulation cascade that leads to blood clot formation.

- Biochemical Pathways : The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to affect cellular processes such as gene expression related to apoptosis and cell proliferation.

Biological Activity

The biological activities associated with this compound include:

Research Findings and Case Studies

Several studies have investigated the biological activity and applications of this compound:

-

Synthesis and Pharmacological Evaluation :

- A study highlighted its role in synthesizing Apixaban and evaluated its pharmacokinetic properties, suggesting that modifications to this compound could enhance therapeutic efficacy.

-

Cellular Effects :

- Research indicates that this compound influences cell signaling pathways, impacting gene expression related to cell survival and proliferation. For instance, it has been observed to modulate pathways involved in apoptosis.

-

Comparative Analysis :

- Compared to similar compounds (e.g., 5-chloro-N-(4-aminophenyl)pentanamide), this compound demonstrates unique properties due to its nitro group, which may confer specific biological activities not present in its analogs.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at para position | Anticoagulant; potential antimicrobial |

| 5-Chloro-N-(4-aminophenyl)pentanamide | Amino group at para position | Anticoagulant; less potent than nitro derivative |

| 5-Chloro-N-(4-methylphenyl)pentanamide | Methyl group at para position | Limited biological activity compared to nitro |

Propiedades

IUPAC Name |

5-chloro-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEDLTRFGDDBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-chloro-N-(4-nitrophenyl)pentanamide crystallizes in the monoclinic crystal system with the space group P21/c. The unit cell dimensions are a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, α = 90°, β = 104.227(2)°, γ = 90°. The unit cell volume is 1222.98 Å3, and it contains four molecules (Z = 4). The calculated density is 1.3941 g cm−3 [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.